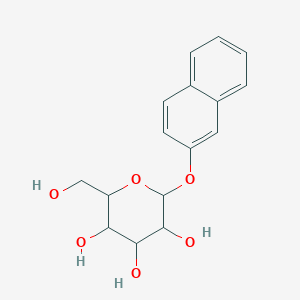

2-Naphthyl-β-D-galactopyranosid

Übersicht

Beschreibung

2-Naphthyl-beta-D-galactopyranoside (2-NBG) is a sugar-based compound that has been studied for its potential applications in various scientific fields. It is a derivative of galactose, a monosaccharide found in many plants, and has been found to possess unique characteristics that make it a useful tool for researchers. 2-NBG has been used in a variety of scientific studies, including those involving biochemistry, physiology, and pharmacology, and has been found to have a number of advantages and limitations when used in laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Enzym-Substrat

2-Naphthyl-β-D-galactopyranosid wird als Substrat für β-Galactosidase verwendet . β-Galactosidase ist ein Enzym, das die Hydrolyse von β-Galactosiden zu Monosacchariden katalysiert. Die Hydrolyse von this compound durch β-Galactosidase setzt 2-Naphthol frei .

Kolorimetrische Analyse

Das freigesetzte 2-Naphthol kann durch kolorimetrische Analyse nachgewiesen werden . Durch gleichzeitige Kopplung mit einem geeigneten Farbstoffreagenz, wie z. B. Hexazonium-p-rosanilin, wird der entsprechende rotbraune Azofarbstoff gebildet .

Fluoreszenzanalyse

Neben der kolorimetrischen Analyse kann 2-Naphthol auch durch Fluoreszenzanalyse nachgewiesen werden . Dies macht this compound zu einem nützlichen Werkzeug in der Fluoreszenzmikroskopie und Durchflusszytometrie.

Enzymgekoppelter Immunadsorptions-Assay (EIA)

This compound wird in Anwendungen des Enzymgekoppelten Immunadsorptions-Assays (EIA) verwendet . EIA ist eine beliebte Technik, die in der Immunologie verwendet wird, um das Vorhandensein eines Antikörpers oder eines Antigens in einer Probe nachzuweisen.

Anwendungen in der Molekularbiologie

This compound wird häufig in Anwendungen der Molekularbiologie verwendet . Seine hohe Reinheit macht es für empfindliche Verfahren geeignet.

Wirkmechanismus

Target of Action

The primary target of 2-Naphthyl-beta-D-galactopyranoside is the enzyme beta-galactosidase . This enzyme is responsible for breaking down lactose into galactose and glucose .

Mode of Action

2-Naphthyl-beta-D-galactopyranoside acts as a substrate for beta-galactosidase . Upon hydrolyzation by the enzyme, it releases 2-naphthol .

Biochemical Pathways

The hydrolyzation of 2-Naphthyl-beta-D-galactopyranoside by beta-galactosidase is part of the lactose metabolism pathway . The release of 2-naphthol can be detected by fluorescence analysis , indicating the completion of the enzymatic reaction.

Result of Action

The hydrolyzation of 2-Naphthyl-beta-D-galactopyranoside by beta-galactosidase results in the release of 2-naphthol . This can be coupled with a suitable staining reagent, such as hexazonium p-rosaniline, to form a reddish-brown azo-dye . This color change can be used to visually detect the activity of beta-galactosidase.

Action Environment

The action of 2-Naphthyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH. For instance, the storage temperature for this compound is recommended to be at -20°C . The optimal pH and temperature for beta-galactosidase activity would also affect the efficacy of 2-Naphthyl-beta-D-galactopyranoside as a substrate.

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 2-Naphthyl-beta-D-galactopyranoside interacts with the enzyme beta-galactosidase . Upon hydrolyzation by beta-galactosidase, 2-naphthol is released . This interaction is crucial in various biochemical assays.

Cellular Effects

It is known that the product of its hydrolyzation, 2-naphthol, can be detected by fluorescence analysis

Molecular Mechanism

The molecular mechanism of 2-Naphthyl-beta-D-galactopyranoside primarily involves its interaction with beta-galactosidase . The enzyme catalyzes the hydrolysis of 2-Naphthyl-beta-D-galactopyranoside, releasing 2-naphthol .

Metabolic Pathways

Its interaction with beta-galactosidase suggests it may play a role in galactose metabolism .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHKPYATGMFFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33993-25-8 | |

| Record name | 2-Naphthyl-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

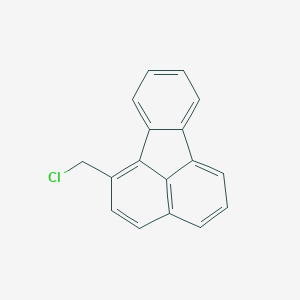

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)